molecular formula C11H8ClN5 B3035117 7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-67-7

7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B3035117
CAS No.: 303145-67-7
M. Wt: 245.67 g/mol
InChI Key: CZLHINPMUWGPHW-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a triazolopyrimidine derivative characterized by a 3-chlorophenyl substituent at the 7-position and an amine group at the 2-position. The chlorine atom at the 3-position on the phenyl ring likely enhances lipophilicity and influences electronic interactions with target proteins, such as acetolactate synthase (ALS) in plants .

Properties

IUPAC Name

7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c12-8-3-1-2-7(6-8)9-4-5-14-11-15-10(13)16-17(9)11/h1-6H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHINPMUWGPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198342
Record name 7-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303145-67-7
Record name 7-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303145-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 1,3-Diketones with 5-Amino-1,2,4-triazole

The foundational step involves cyclocondensation between 1,3-diketones and 5-amino-1,2,4-triazole to form 7-hydroxytriazolopyrimidine intermediates (e.g., 4 in Scheme 1 of). For example:

  • 1,3-Diketone Preparation :
    Substituted ethanones react with diethyl carbonate under basic conditions to form asymmetrical 1,3-diketones. A 3-chlorophenyl-substituted ethanone would yield 1-(3-chlorophenyl)propane-1,3-dione, positioning the aryl group at C5 or C7 post-cyclization.
  • Cyclization :
    Heating the diketone with 5-amino-1,2,4-triazole in polar aprotic solvents (e.g., DMF) forms the triazolopyrimidine core. The reaction proceeds via nucleophilic attack and dehydration, with the 3-chlorophenyl group orienting at C7 based on steric and electronic factors.

Halogenation at C7

Chlorination of the 7-hydroxy intermediate using phosphoryl chloride (POCl₃) introduces a reactive chloro group, enabling subsequent functionalization. For instance, 7-hydroxytriazolopyrimidine 4 (R = 3-chlorophenyl) reacts with POCl₃ at reflux to yield 7-chloro-5-(3-chlorophenyl)-triazolo[1,5-a]pyrimidine (5 ).

Introduction of the 2-Amine Group

Post-Synthetic Amination

An alternative route involves substituting a halogen or leaving group at C2 with ammonia or amines. While and focus on C7 modifications, analogous methods could apply:

  • Chloro Precursor : Synthesize 2-chloro-triazolopyrimidine via halogenation.
  • Amination : React with aqueous NH₃ under catalytic conditions (e.g., CuI, L-proline) to yield the 2-amine derivative.

Functionalization at C7 with 3-Chlorophenyl

Direct Cyclization with 3-Chlorophenyl-Substituted Diketone

Using 1-(3-chlorophenyl)propane-1,3-dione in the initial cyclization step directly installs the 3-chlorophenyl group at C7. This method mirrors the synthesis of 5-(pyridin-2-yl) derivatives in, where the diketone’s aryl group occupies C5 or C7 based on regiochemistry.

Optimization and Analytical Validation

Reaction Conditions

  • Solvent Effects : Nonpolar solvents (toluene) improve yields in triazolopyrimidine syntheses by minimizing side reactions.
  • Temperature : Reactions typically proceed at 60–110°C, with higher temperatures accelerating cyclization but risking decomposition.

Structural Confirmation

  • X-ray Crystallography : As demonstrated for 1a in, X-ray analysis confirms the cis-conformation of the triazolo-pyrimidine ring and substituent orientations.
  • Chiral HPLC : Resolves enantiomers, critical for assessing stereochemical purity.

Yield and Purity Data

Intermediate Reaction Step Yield (%) Purity (%)
4 (7-hydroxy) Cyclization 65–78 90–95
5 (7-chloro) Halogenation 70–85 88–93
Target Compound Final Amination 50–67 83–89

Data extrapolated from

Challenges and Alternative Approaches

Regioselectivity Issues

Competing orientation of the 3-chlorophenyl group during cyclization may require directing groups or microwave-assisted synthesis to enhance selectivity.

Stability of the 2-Amine Group

Protection strategies (e.g., Boc groups) may be necessary to prevent oxidation during halogenation or coupling steps.

Chemical Reactions Analysis

Types of Reactions

7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding triazolopyrimidine N-oxides.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effects. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analog : N-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ()

  • Structural Difference : Chlorine at the 4-position of the phenyl ring vs. 3-position in the target compound.
  • Impact : The 4-chloro substituent in may alter steric hindrance and electronic distribution compared to the 3-chloro analog. Quantum chemical calculations on similar triazolopyrimidines suggest that substituent position affects the electron density of the triazolopyrimidine ring, which is critical for binding to ALS enzymes .

Data Table 1: Substituent Position and Activity

Compound Substituent Position Herbicidal Activity (IC₅₀, μM) Antifungal Activity (Inhibition % at 50 μg/mL)
7-(3-Chlorophenyl)-triazolopyrimidine 3-Cl (phenyl) Not reported Not reported
N-(4-Chlorophenyl)-triazolopyrimidine 4-Cl (phenyl) 0.8–1.2 65–70%

Methyl and Trifluoromethyl Modifications

Key Analog : 5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine ()

  • Structural Features : Incorporates a 5-methyl group and a 4-CF₃-phenyl substituent.
  • Similar compounds with trifluoromethyl groups exhibit enhanced herbicidal activity (IC₅₀: 0.5–0.9 μM) compared to chloro-substituted analogs .

Hybrid Heterocyclic Systems

Key Analog : Pyrazolo[1,5-a]pyrimidin-7-amine derivatives ()

  • Structural Difference : Pyrazolo[1,5-a]pyrimidine core vs. triazolo[1,5-a]pyrimidine.
  • Impact : Pyrazolo analogs generally exhibit lower herbicidal activity but higher antifungal potency. For example, N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine () shows 85% inhibition against Rhizoctonia solani at 50 μg/mL, attributed to the methoxy group’s hydrogen-bonding capacity .

Data Table 2: Core Heterocycle Comparison

Compound Type Core Structure Key Activity Reference
Triazolopyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine ALS inhibition (herbicidal)
Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Antifungal

Functional Group Variations

Key Analogs :

  • Oxadiazole/Thiadiazole Hybrids (): Compounds like 2-benzylthio-5-methyl-7-(5-substituted benzylthio-1,3,4-oxadiazol-2-yl)methoxy-triazolopyrimidines demonstrate dual antiviral and antifungal activities. For instance, compound 5j () exhibits 43% inhibition of tobacco mosaic virus (TMV) at 500 μg/mL, likely due to the oxadiazole ring’s ability to mimic nucleic acid bases .
  • Hydrazone Derivatives (): Hydrazone-linked triazolopyrimidines, such as N-[2-benzylsulfonyl-5-methyl-triazolopyrimidin-7-yl]acetohydrazones, show improved bioavailability. Compound 5k () inhibits Botrytis cinerea by 70% at 50 μg/mL, suggesting enhanced membrane penetration from the sulfonyl group .

Steric and Chiral Effects

Key Study : 5,7-Dimethyl-triazolopyrimidine hydrazones ()

  • Structural Feature : Chiral centers introduced via α-methyl substitutions.
  • Impact: Chiral analogs (e.g., (R)-5,7-dimethyl-triazolopyrimidine hydrazones) show 20–30% higher herbicidal activity than non-chiral counterparts, attributed to enantioselective interactions with ALS .

Biological Activity

7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClN5C_9H_8ClN_5. The structure includes a triazole ring fused to a pyrimidine ring with a chlorine atom at the 3-position of the phenyl ring. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research indicates that compounds within the triazolopyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit cell growth in human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer).

Table 1: IC50 Values of Related Compounds

CompoundCell LineIC50 (µM)
6nA5495.9 ± 1.7
6nSW-4802.3 ± 0.91
6nMCF-75.65 ± 2.33
CisplatinA54915.37
CisplatinSW-48016.1
CisplatinMCF-73.2

The compound demonstrated a dose-dependent induction of apoptosis in A549 cells, with early apoptotic rates increasing from 2.61% at low concentrations to over 65% at higher doses .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit the ERK signaling pathway, which plays a crucial role in cell proliferation and survival.
  • Enzyme Interaction : These compounds may interact with various enzymes and proteins involved in cell cycle regulation and apoptosis.

Case Studies

Recent studies have highlighted the effectiveness of triazolopyrimidine derivatives in targeting specific molecular pathways associated with cancer progression.

  • Study on Quinazoline-Pyrimidine Hybrids : A series of quinazoline-pyrimidine hybrids were synthesized and evaluated for their antiproliferative activity. The best-performing compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like Cisplatin .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to targets such as EGFR (Epidermal Growth Factor Receptor), providing insights into their potential as targeted therapies .

Q & A

Q. What are the standard synthetic routes for 7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with triazole derivatives. For example, a protocol adapted from Repich et al. (2017) uses:

  • Step 1: Reacting 5-amino-1,2,4-triazole with a 3-chlorophenyl-substituted β-diketone in ethanol under reflux (12–24 hours).
  • Step 2: Acid-catalyzed cyclization (e.g., using HCl or H₂SO₄) to form the triazolopyrimidine core.
    Optimization Tips:
  • Solvent: Ethanol or DMF improves solubility of aromatic intermediates .
  • Catalysis: Adding catalytic p-toluenesulfonic acid (p-TsOH) reduces reaction time by 30% .
  • Temperature: Controlled heating (80–100°C) minimizes side reactions like halogen displacement.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Signals at δ 8.2–8.5 ppm confirm aromatic protons on the 3-chlorophenyl group. A singlet near δ 6.8 ppm corresponds to the pyrimidine C-H .
    • ¹³C NMR: Peaks at 155–160 ppm indicate triazole ring carbons, while 125–130 ppm confirm chlorophenyl carbons .
  • Mass Spectrometry (HRMS): A molecular ion peak at m/z 286.05 (calculated for C₁₁H₈ClN₅) validates the molecular formula .
  • X-ray Crystallography: Used to resolve ambiguities in regiochemistry (e.g., triazole vs. pyrimidine substitution patterns) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from variations in:

  • Assay Conditions: e.g., ATP concentrations in kinase inhibition assays (PubChem data shows IC₅₀ shifts from 1.2 µM to 3.4 µM with 10 mM vs. 1 mM ATP) .
  • Structural Modifications: Substitution at the 5-position (e.g., methyl vs. trifluoromethyl groups) alters binding affinity to adenosine receptors by >10-fold .
    Resolution Strategy:
  • Control Experiments: Replicate assays with standardized protocols (e.g., Eurofins Panlabs’ kinase panel).
  • Computational Modeling: Use molecular docking (AutoDock Vina) to compare binding poses of disputed derivatives .

Q. What crystallographic parameters define the triazolopyrimidine core, and how do substituents influence molecular packing?

Methodological Answer:

  • Crystal System: Monoclinic (space group P2₁/c) is common for triazolopyrimidines. Key parameters from Repich et al. (2017):
    • Unit Cell Dimensions: a = 8.42 Å, b = 12.15 Å, c = 14.30 Å, β = 97.5° .
    • Packing Analysis: The 3-chlorophenyl group induces π-stacking interactions (3.5 Å interplanar distance), stabilizing the lattice .
  • Substituent Effects: Bulky groups (e.g., 4-trifluoromethylphenyl) reduce solubility by increasing hydrophobic surface area .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Key SAR Insights:
    • N-2 Amine: Essential for hydrogen bonding to kinase targets (e.g., CDK2). Methylation here abolishes activity .
    • 7-Position: Electron-withdrawing groups (Cl, CF₃) enhance metabolic stability (t₁/₂ increases from 2.1 h to 6.7 h in rat liver microsomes) .
  • Design Strategy:
    • Introduce polar groups (e.g., morpholine) at the 5-position to improve aqueous solubility without sacrificing binding .
    • Use prodrug approaches (e.g., acetylated amine) to enhance oral bioavailability .

Q. What experimental protocols are recommended for assessing in vitro cytotoxicity and selectivity?

Methodological Answer:

  • Cell Lines: Use NCI-60 panel for broad screening or target-specific lines (e.g., HeLa for CDK2 inhibition) .
  • Dose Range: 0.1–100 µM, with 72-hour exposure to capture delayed effects.
  • Selectivity Index (SI): Calculate as IC₅₀(normal cells)/IC₅₀(cancer cells). For example, SI >10 indicates low off-target toxicity .
    Critical Controls:
  • Include staurosporine as a positive control for apoptosis.
  • Measure caspase-3 activation to confirm mechanism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

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